molecular formula C21H36 B3250826 D4 Pregnane CAS No. 205529-77-7

D4 Pregnane

Cat. No. B3250826
CAS RN: 205529-77-7
M. Wt: 292.5 g/mol
InChI Key: JWMFYGXQPXQEEM-MPVKRWKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D4 pregnane is a steroid hormone that has been the subject of extensive scientific research in recent years. It is synthesized from cholesterol and plays a crucial role in various physiological processes, including the regulation of metabolism, immune function, and stress response. In

Scientific Research Applications

Neurodevelopmental Effects

D4 Pregnane, specifically as octamethylcyclotetrasiloxane (D4), has been studied for its impact on brain development. A study involving pregnant mice treated with D4 showed that prenatal exposure led to cognitive dysfunction, memory limitations, and motor learning defects in offspring. This was linked to reduced proliferation of neuronal progenitors in the offspring's brain, suggesting that D4 exerts estrogenic activity affecting cell cycle progression in neuronal progenitor cells during neurodevelopment. This could be associated with cognitive deficits in offspring (Tran, Park, Jung, & Jeung, 2021).

Reproductive Hormone Metabolism in Pregnancy

Research on this compound, particularly in the context of pregnant mares, revealed unique steroid hormone metabolic activities. A study observed that pregnant mares exhibited distinct metabolism of exogenous progestins and unusual metabolic activity both in vivo and in vitro. This included the transformation of pregnenolone (P5), progesterone (P4), and other related compounds, highlighting a complex metabolic pathway during pregnancy (Schutzer & Holtan, 1996).

Hormonal Effects in Female Rats

A study on female Sprague-Dawley rats exposed to D4 found that it could attenuate the pre-ovulatory luteinizing hormone (LH) surge, impacting ovulation and reproductive hormones. High exposures to D4 significantly altered the levels of estrone (E1), estradiol (E2), follicle-stimulating hormone (FSH), and progesterone (P4), indicating its potential impact on female reproductive health (Quinn et al., 2007).

Fertility and Progesterone Supplementation in Dairy Cows

This compound has implications in veterinary science, particularly in dairy cow fertility. Research indicates that presynchronization with Double-Ovsynch, a protocol involving progesterone (P4) administration, improves fertility at first postpartum artificial insemination in lactating dairy cows. This suggests a significant role for progesterone regulation in enhancing reproductive success (Herlihy et al., 2012).

properties

IUPAC Name

(5R,8S,9S,10S,13R,14S,17S)-2,2,4,4-tetradeuterio-17-ethyl-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1/i6D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFYGXQPXQEEM-MPVKRWKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC[C@H]2C(C1)([2H])[2H])CC)C)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D4 Pregnane
Reactant of Route 2
D4 Pregnane
Reactant of Route 3
D4 Pregnane
Reactant of Route 4
D4 Pregnane
Reactant of Route 5
D4 Pregnane
Reactant of Route 6
D4 Pregnane

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